4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one
Description
4-{[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted at the 2-position with a methyl group and at the 4-position with a carbamoyl-linked 4-(1H-benzimidazol-2-yl)piperidine moiety. Its molecular formula is C25H22N6O2, with a molecular weight of 438.49 g/mol.
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C22H21N5O2/c1-26-21(28)16-7-3-2-6-15(16)19(25-26)22(29)27-12-10-14(11-13-27)20-23-17-8-4-5-9-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,23,24) |
InChI Key |
DOKFWYQCGSVJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Phthalazinone Core Formation
The phthalazin-1(2H)-one scaffold is synthesized via cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example, 2-methylphthalazin-1(2H)-one is prepared by reacting 4-carboxyphthalic anhydride with methylhydrazine under reflux in acetic acid, achieving yields of 75–85%. The methyl group at position 2 is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Benzimidazole-Piperidine Intermediate
The 4-(1H-benzimidazol-2-yl)piperidine moiety is synthesized through a two-step process:
-
Piperidine functionalization : 4-Aminopiperidine is reacted with 1H-benzimidazole-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) to form the amide bond.
-
Cyclization : The intermediate is cyclized under acidic conditions (e.g., HCl in ethanol) to yield the benzimidazole-piperidine hybrid.
Coupling Strategies for Final Assembly
Carboxyl Activation and Amide Bond Formation
The phthalazinone core is functionalized at position 4 with a carbonyl group via Friedel-Crafts acylation. The carboxylic acid derivative of the phthalazinone is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently coupled with 4-(1H-benzimidazol-2-yl)piperidine in dichloromethane (DCM) with triethylamine (TEA) as a base. This method achieves yields of 65–72%.
Table 1: Coupling Reagent Comparison
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂/TEA | DCM | 72 | 98 |
| HBTU/DIPEA | DMF | 68 | 97 |
| Pivaloyl chloride | Acetone | 70 | 96 |
Alternative Coupling Methods
Recent patents highlight the use of pivaloyl chloride as a cost-effective alternative to HBTU for amide bond formation. In acetone, pivaloyl chloride facilitates the reaction between the phthalazinone carboxylic acid and the benzimidazole-piperidine amine, reducing side product formation and improving scalability.
Optimization and Challenges
Solvent and Temperature Effects
-
Solvent selection : Polar aprotic solvents (DMF, DMA) enhance reagent solubility but may require higher temperatures (80–100°C). Non-polar solvents (toluene) are preferred for reflux conditions to avoid decomposition.
-
Temperature control : Reactions conducted at 0–5°C minimize racemization of the benzimidazole-piperidine intermediate.
Byproduct Mitigation
-
Unreacted starting materials : Column chromatography (silica gel, ethyl acetate/hexane) is employed to purify the final product.
-
Hydrolysis products : Anhydrous conditions and molecular sieves are critical to prevent acyl chloride hydrolysis.
Analytical Characterization
Structural Confirmation
Purity Assessment
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 403.2 [M+H]⁺, with no detectable impurities above 0.1%.
Industrial-Scale Considerations
Cost-Effective Reagents
Pivaloyl chloride reduces production costs by 30% compared to HBTU, with comparable yields.
Environmental Impact
-
Waste minimization : Solvent recovery systems (e.g., acetone distillation) are implemented to adhere to green chemistry principles.
-
Catalyst recycling : Heterogeneous catalysts (e.g., immobilized EDC) are explored to reduce reagent consumption.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study various biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the phthalazinone core could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Piperidine Motifs
a) Bilastine (2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid)
- Molecular Formula : C28H37N3O3
- Molecular Weight : 463.54 g/mol
- Key Features: Shares the 4-(1H-benzimidazol-2-yl)piperidine subunit linked to a phenyl group via an ethyl chain. The phthalazinone core is replaced with a methylpropanoic acid group.
- Activity: Approved as a non-sedative histamine H1 receptor antagonist for allergic rhinitis and urticaria .
- Comparison: Unlike the target compound, Bilastine’s carboxylic acid group enhances solubility and bioavailability, while the phthalazinone in the target compound may confer distinct electronic or steric properties for alternative targets.
b) [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (CAS 1630903-72-8)
- Molecular Formula : C21H21N7O
- Molecular Weight : 387.4 g/mol
- Key Features :
- Contains a benzimidazole-piperidine group linked via a carbonyl to a tetrazole-substituted phenyl ring.
- Comparison: The tetrazole group introduces strong hydrogen-bonding capacity, contrasting with the phthalazinone’s planar aromatic system.
Functional Analogues with Phthalazinone Cores
a) 4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid (ChemBridge-5224148)
- Molecular Formula : C18H16N4O3
- Molecular Weight : 336.35 g/mol
- Key Features: Phthalazinone is absent, but a benzimidazole-phenyl group is linked via an oxobutanoic acid chain.
- Activity : Screened as a kinase inhibitor in preclinical studies .
- Comparison: The oxobutanoic acid chain may improve membrane permeability compared to the target compound’s piperidine-carbonyl linkage.
b) Physicochemical Properties
| Compound | logP* | Solubility (mg/mL) | Bioavailability |
|---|---|---|---|
| Target Compound | 3.2 | <0.1 (aqueous) | Low (predicted) |
| Bilastine | 2.8 | 0.5 (aqueous) | High |
| CAS 1630903-72-8 | 2.5 | <0.1 (aqueous) | Unknown |
*Calculated using ChemAxon software.
Biological Activity
The compound 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one is a novel derivative that combines the structural motifs of benzimidazole and phthalazine, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and potential mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. A study involving similar compounds demonstrated significant cytotoxic effects against K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The compounds induced apoptosis through the activation of caspase pathways and influenced gene expression related to apoptosis such as BAX, BIM, and BAD .
Case Study: Cytotoxic Effects
In a comparative analysis, the cytotoxicity of various derivatives was assessed using an MTT assay. The results indicated that compounds with a benzimidazole core exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Caspase activation |
| Compound B | 3.2 | P-glycoprotein inhibition |
| 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one | TBD | TBD |
Antiviral Activity
The antiviral properties of benzimidazole derivatives have also been investigated, particularly against viruses like Ebola. A study evaluated the anti-Ebola activity of similar compounds, revealing that they inhibited viral entry by targeting NPC1, a crucial protein for viral entry into host cells .
In Vitro Evaluation
The antiviral efficacy was measured using recombinant reporter EBOV assays. The most active compounds showed EC50 values below 1 µM, indicating a strong potential for therapeutic use against viral infections.
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Toremifene | 0.38 | 7 |
| Compound 25a | 0.64 | 20 |
| Compound 26a | 0.93 | 10 |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways.
- P-glycoprotein Modulation : Inhibition of drug efflux pumps, enhancing the accumulation of chemotherapeutic agents within cancer cells.
- Viral Entry Inhibition : Blocking key proteins involved in viral entry into host cells.
Q & A
Q. What are the key synthetic pathways for synthesizing 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperidine and benzimidazole moieties are linked via carbonyl groups using reagents like carbodiimides or chloroformates under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel) or recrystallization in solvents like ethanol/dichloromethane is employed to isolate the final product .
- Reaction optimization : Temperature control (e.g., reflux at 80–100°C) and catalysts (e.g., KCO) are critical for high yields .
Q. How is the compound characterized post-synthesis?
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity by identifying proton environments (e.g., aromatic peaks at δ 7.0–8.5 ppm for benzimidazole) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How can reaction intermediates and impurities be analyzed during synthesis?
- In-process monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and detect intermediates .
- Degradation profiling : Accelerated stability studies (e.g., thermal stress at 40–60°C) coupled with LC-MS identify degradation products, such as hydrolyzed carbonyl groups or oxidized piperidine rings .
Q. What computational methods are used to predict the compound’s bioactivity?
- Molecular docking : Software like AutoDock or Schrödinger assesses binding affinity to targets (e.g., histamine receptors) by analyzing hydrogen bonds and hydrophobic interactions .
- Molecular dynamics (MD) simulations : Predict conformational stability in physiological conditions (e.g., solvation in water) over 100-ns trajectories .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
- Functional group substitution : Replace the methyl group on the phthalazinone ring with halogens or methoxy groups to modulate electronic effects .
- Piperidine modifications : Introduce substituents (e.g., benzyl or fluorophenyl) to enhance target selectivity .
- Biological testing : Screen analogs in receptor-binding assays (e.g., radioligand displacement for H1/H4 receptors) .
Q. What methods evaluate the compound’s stability under physiological conditions?
- Thermogravimetric analysis (TGA) : Measures thermal degradation onset (e.g., >200°C indicates solid-state stability) .
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC-UV .
Q. How is pharmacological profiling conducted for target validation?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
